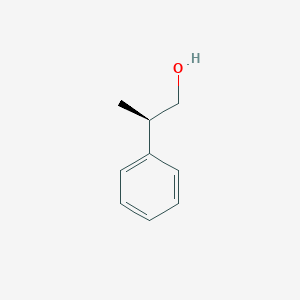

(R)-(+)-2-Phenyl-1-propanol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDNSYIPLPAXAZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172657 | |

| Record name | 2-Phenyl-1-propanol, (+-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19141-40-3 | |

| Record name | (+)-2-Phenyl-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19141-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-1-propanol, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019141403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-1-propanol, (+-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PHENYL-1-PROPANOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D7U4Y35UR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-(+)-2-Phenyl-1-propanol physical properties

An In-depth Technical Guide to the Physical Properties of (R)-(+)-2-Phenyl-1-propanol

Introduction

This compound is a chiral alcohol of significant interest within the fields of organic synthesis and pharmaceutical development. Its importance lies in its role as a versatile chiral building block, or synthon, enabling the stereocontrolled synthesis of more complex, enantiomerically pure molecules. The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Therefore, access to enantiopure starting materials like this compound is critical. A thorough understanding of its physical properties is the foundation for its effective use, from reaction setup and purification to analytical characterization and quality control. This guide provides a detailed examination of these properties and the experimental methodologies for their determination, offering both established data and the causal logic behind the protocols for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Structure

The precise identification of a chemical entity is paramount for reproducibility and regulatory compliance. This compound is defined by its unique structural and stereochemical features.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | (2R)-2-phenylpropan-1-ol | |

| CAS Number | 19141-40-3 | [1] |

| Molecular Formula | C₉H₁₂O | [2][3][4] |

| Molecular Weight | 136.19 g/mol | [2][3][5] |

| Synonyms | (R)-(+)-β-Methylphenethyl alcohol | [2] |

The molecule's key feature is the chiral center at the second carbon atom (C2) of the propanol chain. This carbon is bonded to four different substituents: a hydroxylmethyl group (-CH₂OH), a phenyl group (-C₆H₅), a methyl group (-CH₃), and a hydrogen atom. According to the Cahn-Ingold-Prelog (CIP) priority rules, these groups are ranked, and the resulting spatial arrangement is designated as (R). This specific three-dimensional architecture is responsible for the compound's ability to rotate plane-polarized light, a phenomenon known as optical activity, denoted by the "(+)" sign in its name.

Physicochemical Properties

The physical properties of a compound dictate the conditions required for its handling, purification, and use in synthesis. This compound is a colorless liquid under standard conditions.[2][4] A summary of its key quantitative properties is presented below.

Table 2: Summary of Physical Properties for this compound

| Property | Value | Conditions | Source |

| Boiling Point | 110-111 °C | at 10 mmHg | [1][3][6][7] |

| Melting Point | -13 °C to -37 °C | [8][9] | |

| Density | 0.975 g/mL | at 25 °C | [1][3][6][7] |

| Refractive Index | 1.526 - 1.527 | at 20 °C (D-line) | [1][3][6][8] |

| Solubility | Insoluble in water; Soluble in oils and ethanol | [2][4][10] |

These properties are fundamental for practical applications. The boiling point, significantly above room temperature but amenable to vacuum distillation, is crucial for purification. The density is useful for mass-to-volume conversions in process scale-up. The refractive index serves as a rapid, non-destructive preliminary check for purity. Finally, its solubility profile guides the choice of appropriate solvent systems for reactions, extractions, and chromatographic separations.

Experimental Determination of Key Physical Properties

The trustworthiness of experimental data hinges on robust and well-understood methodologies. The following sections detail the principles and standard protocols for measuring the most critical physical properties of this compound.

Boiling Point Determination (Micro-Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11] For pure substances, this temperature is constant during the phase change, making it a reliable criterion for identification and purity assessment.[12] Since boiling points are pressure-dependent, recording the pressure at which the measurement is taken is essential. The micro-boiling point method is ideal for research settings where sample volumes may be limited.[13]

Detailed Protocol:

-

Sample Preparation: Place approximately 0.5 mL of this compound into a small-diameter test tube (e.g., a fusion tube).

-

Capillary Insertion: Take a standard melting point capillary tube and seal one end using a flame. Place the sealed capillary tube, open-end down, into the liquid in the test tube.

-

Apparatus Setup: Attach the test tube to a thermometer using a wire or rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a metal heating block).[13] The heating apparatus should allow for slow, controlled temperature increases.

-

Observation: Heat the bath gently. Initially, a stream of bubbles will emerge from the capillary as trapped air expands.[13] As the temperature approaches the boiling point, this will transition to a rapid and continuous stream of vapor bubbles.

-

Data Recording: When a continuous stream of bubbles is observed, stop heating. The bubbling will slow and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample at the ambient pressure.[11][13]

-

Pressure Correction: If the determination is not performed at standard pressure (760 mmHg), the observed boiling point can be corrected using a pressure nomograph.

Workflow Diagram: Micro-Boiling Point Determination

Caption: Workflow for micro-scale boiling point determination.

Melting Point Determination

Principle: While this compound is a liquid at room temperature, its melting point is a critical parameter. For substances that are solid at or near room temperature, the melting point is a primary indicator of purity. Pure crystalline compounds exhibit a sharp melting range (typically <1°C), whereas impurities cause a depression of the melting point and a broadening of the range.[14][15] This protocol is described for its general importance in characterizing organic compounds.

Detailed Protocol:

-

Sample Preparation: Ensure the solid sample is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into the heating block of a modern melting point apparatus.[16]

-

Rapid Heating (Optional): For an unknown compound, first heat rapidly to determine an approximate melting point. Allow the apparatus to cool before proceeding.

-

Careful Determination: Heat the block to a temperature about 15-20°C below the expected melting point.

-

Slow Heating: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.

-

Data Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point is reported as the range T1-T2.

Workflow Diagram: Capillary Melting Point Determination

Caption: Workflow for determining melting point via the capillary method.

Optical Rotation Measurement

Principle: Optical rotation is the defining characteristic of a chiral compound. When plane-polarized light passes through a solution containing an excess of one enantiomer, the plane of light is rotated.[17][18] The direction of rotation is denoted as dextrorotatory (+) for clockwise or levorotatory (-) for counter-clockwise.[17][18] The measured angle of rotation (α) is used to calculate the specific rotation [α], a standardized physical constant, using the Biot equation:

[α] = α / (c × l)

where:

-

[α] is the specific rotation.

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).[18]

The measurement is highly dependent on temperature and the wavelength of light used (typically the sodium D-line, 589.3 nm), which must be reported.[18][20][21]

Detailed Protocol:

-

Instrument Calibration: Turn on the polarimeter and allow the light source (e.g., sodium lamp) to warm up. Calibrate the instrument by taking a zero reading with a cell filled with the pure solvent that will be used for the sample.[20]

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., ethanol) in a volumetric flask to create a solution of known concentration (c).

-

Cell Filling: Carefully fill the polarimeter cell with the prepared solution, ensuring no air bubbles are trapped in the light path. The path length (l) of the cell is a known constant (e.g., 1.0 dm).

-

Measurement: Place the filled cell in the polarimeter. Rotate the analyzer until the light field appears uniformly dim or evenly illuminated.[19]

-

Data Recording: Read the observed angle of rotation (α) from the instrument's scale.[19] Take several readings and average them to minimize error. Note the temperature and the solvent used.

-

Calculation: Use the Biot equation to calculate the specific rotation [α].

Workflow Diagram: Polarimetry Measurement

Caption: Workflow for the determination of specific optical rotation.

Safety and Handling

This compound is classified as a combustible liquid with a flash point of 94 °C (201 °F).[3][10] Standard laboratory precautions should be observed, including wearing appropriate personal protective equipment (PPE) such as safety glasses and gloves.[3] Contact with skin and eyes should be avoided, and vapors should not be inhaled.[6] It should be stored in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[10][22]

Conclusion

The physical properties of this compound are not merely abstract data points; they are critical operational parameters that govern its application in synthetic and medicinal chemistry. Accurate determination of its boiling point, density, refractive index, and, most importantly, its specific optical rotation, is essential for ensuring the purity and stereochemical integrity of this valuable chiral intermediate. The protocols and principles outlined in this guide provide a framework for obtaining reliable and reproducible data, thereby upholding the scientific integrity required in research and drug development.

References

- 1. This compound | 19141-40-3 [chemicalbook.com]

- 2. 2-Phenyl-1-propanol | C9H12O | CID 14295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Phenyl-1-propanol 97 1123-85-9 [sigmaaldrich.com]

- 4. CAS 1123-85-9: 2-Phenyl-1-propanol | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. 2-Phenyl-1-propanol | CAS#:1123-85-9 | Chemsrc [chemsrc.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 2-phenyl-1-propanol [stenutz.eu]

- 10. echemi.com [echemi.com]

- 11. Video: Boiling Points - Concept [jove.com]

- 12. vernier.com [vernier.com]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. athabascau.ca [athabascau.ca]

- 15. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 16. westlab.com [westlab.com]

- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 20. digicollections.net [digicollections.net]

- 21. Optical Rotation — Computational Chemistry from Laptop to HPC [kthpanor.github.io]

- 22. 2-Methyl-1-phenyl-1-propanol, 98% | Fisher Scientific [fishersci.ca]

A Guide to the Spectroscopic Characterization of (R)-(+)-2-Phenyl-1-propanol

Introduction

In the fields of pharmaceutical development, fine chemical synthesis, and metabolomics, the unambiguous structural elucidation of chiral molecules is paramount. (R)-(+)-2-Phenyl-1-propanol (C₉H₁₂O), a chiral primary alcohol, serves as a valuable building block in asymmetric synthesis. Its precise characterization is essential for ensuring stereochemical purity and understanding its role in complex chemical systems. This technical guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. The protocols described herein are designed to be self-validating, ensuring researchers can confidently reproduce and interpret their own findings. Note that while the focus is on the (R)-enantiomer, the spectroscopic data presented (NMR in an achiral solvent, IR, MS) is identical to that of its (S)-enantiomer and the racemic mixture (CAS No. 1123-85-9)[1].

Molecular Structure

The structural arrangement of this compound, with a phenyl group and a hydroxymethyl group attached to the chiral center (C2), gives rise to a distinct spectroscopic fingerprint.

Caption: Molecular structure of 2-Phenyl-1-propanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. For 2-Phenyl-1-propanol, both ¹H and ¹³C NMR provide definitive information about its structure.

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and signal multiplicity. The asymmetry of the molecule ensures that all protons, except for those on the phenyl ring which may overlap, are chemically distinct.

Predicted and Experimental Data Summary

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (C3) | ~1.25 | Doublet (d) | 3H |

| -OH | Variable (~1.5-2.5) | Singlet (s, broad) | 1H |

| -CH- (C2) | ~2.95 | Sextet or Multiplet | 1H |

| -CH₂- (C1) | ~3.65 | Doublet (d) | 2H |

| Aromatic (-C₆H₅) | 7.20 - 7.40 | Multiplet (m) | 5H |

| Data synthesized from predicted spectra and typical values for similar structures.[2][3] |

Expertise & Causality:

-

The methyl protons (-CH₃) appear as a doublet because they are coupled to the single proton on the chiral center (C2).

-

The methine proton (-CH-) at C2 is coupled to both the methyl group (3 protons) and the methylene group (2 protons), theoretically leading to a complex multiplet. However, it often appears as a sextet. Its downfield shift (~2.95 ppm) is due to the deshielding effect of the adjacent phenyl ring.

-

The methylene protons (-CH₂-) are diastereotopic due to the adjacent chiral center. They are coupled to the C2 proton, resulting in a doublet. Their proximity to the electronegative oxygen atom shifts them further downfield (~3.65 ppm)[2].

-

The aromatic protons appear as a complex multiplet in the typical aromatic region (7.20-7.40 ppm).

Caption: Standard workflow for NMR sample analysis.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into a ≥400 MHz NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 5 seconds are typical starting points.

-

Processing: Process the resulting Free Induction Decay (FID) data by applying a Fourier transform. Perform phase and baseline corrections. Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm or the TMS peak to 0.00 ppm.

-

Analysis: Integrate the signals and analyze the chemical shifts and coupling patterns to confirm the structure.

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon environment, offering a clear map of the molecule's carbon backbone.

Data Summary

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -CH₃ (C3) | ~17.5 |

| -CH- (C2) | ~45.0 |

| -CH₂- (C1) | ~68.5 |

| Aromatic (C-ipso) | ~142.0 |

| Aromatic (C-ortho, meta, para) | ~126.0 - 129.0 |

| Data obtained from SpectraBase and synthesized from known values.[1] |

Expertise & Causality:

-

The aliphatic carbons (C1, C2, C3) are well-resolved. The C1 carbon, bonded to the oxygen, is the most deshielded of the three (~68.5 ppm).

-

The aromatic carbons show a cluster of signals between 126-129 ppm for the protonated carbons, while the quaternary ipso-carbon (the one attached to the propyl chain) is shifted further downfield (~142.0 ppm) and typically has a lower intensity.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: On the same spectrometer, switch the nucleus probe to ¹³C.

-

Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Processing & Analysis: Process the data similarly to the ¹H spectrum. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 2-Phenyl-1-propanol is dominated by features characteristic of its alcohol and aromatic components.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600 - 3200 (broad) | O-H stretch | Alcohol (-OH) |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2980 - 2850 | C-H stretch | Aliphatic |

| 1600, 1495, 1450 | C=C stretch | Aromatic Ring |

| 1050 - 1000 | C-O stretch | Primary Alcohol |

| Data obtained from PubChem and general IR correlation tables.[1][4] |

Expertise & Causality:

-

The most prominent feature is the broad O-H stretching band centered around 3350 cm⁻¹. Its breadth is a direct result of intermolecular hydrogen bonding between alcohol molecules.

-

The sharp peaks just above 3000 cm⁻¹ are characteristic of aromatic C-H stretches , while the peaks just below 3000 cm⁻¹ correspond to aliphatic C-H stretches of the propyl chain.

-

The presence of the C-O stretch around 1030 cm⁻¹ confirms the primary alcohol functionality[2].

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.

-

Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.

-

Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Scan: Co-add 16 to 32 scans over a range of 4000 to 400 cm⁻¹ to obtain a high-quality spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common high-energy technique that induces reproducible fragmentation.

Key Mass Spectrometry Data (EI-MS)

| m/z (Mass/Charge) | Proposed Fragment | Significance |

| 136 | [C₉H₁₂O]⁺• | Molecular Ion (M⁺•) |

| 105 | [C₈H₉]⁺ | [M - CH₂OH]⁺ |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| Data obtained from PubChem and MassBank databases for 2-phenyl-1-propanol.[1][5] |

Expertise & Causality: The molecular ion peak at m/z = 136 confirms the molecular weight of the compound (136.19 g/mol )[1][6]. The fragmentation is driven by the formation of stable carbocations.

-

Base Peak (m/z 105): The most intense peak (base peak) in the spectrum is at m/z 105. This corresponds to the loss of the hydroxymethyl radical (•CH₂OH, 31 Da) from the molecular ion. This fragmentation is favorable as it produces a stable secondary benzylic carbocation[1][5].

-

Tropylium Ion (m/z 91): A peak at m/z 91 is characteristic of many alkylbenzene compounds and results from the rearrangement of the benzylic cation to the highly stable tropylium ion.

-

Phenyl Cation (m/z 77): Loss of the entire propyl side chain can lead to the formation of the phenyl cation.

References

An In-depth Technical Guide to the Discovery and History of (R)-(+)-2-Phenyl-1-propanol

Abstract

(R)-(+)-2-Phenyl-1-propanol, a chiral aromatic alcohol, holds a significant position in the landscape of fine chemicals, serving as a vital building block in the fragrance, pharmaceutical, and asymmetric synthesis sectors. This technical guide provides a comprehensive overview of its discovery and the historical evolution of its synthesis, with a particular focus on the development of stereoselective methodologies. We will delve into the foundational non-selective preparations and trace the progression to modern, highly efficient catalytic and biocatalytic routes that furnish the enantiomerically pure (R)-isomer. This guide is intended for researchers, scientists, and drug development professionals, offering not only a historical perspective but also detailed experimental protocols, mechanistic insights, and comparative data to inform contemporary research and application.

Introduction: The Significance of a Chiral Alcohol

2-Phenyl-1-propanol, also known as hydratropic alcohol, is an organic compound characterized by a phenyl group and a hydroxyl group on a propane backbone.[1] Its structure contains a stereocenter at the second carbon, giving rise to two enantiomers: (R)- and (S)-2-phenyl-1-propanol. This chirality is of paramount importance, as the two enantiomers often exhibit distinct biological activities and olfactory properties.

The (R)-enantiomer, this compound, is particularly valued for its characteristic mild, floral scent, reminiscent of hyacinth and lilac, making it a prized ingredient in the fragrance industry.[2] Beyond its aromatic appeal, it serves as a crucial chiral intermediate in the synthesis of various pharmaceuticals, notably non-steroidal anti-inflammatory drugs (NSAIDs).[1] Furthermore, its well-defined stereochemistry makes it a valuable tool in the field of asymmetric synthesis, where it can be employed as a chiral auxiliary to control the stereochemical outcome of reactions.[3]

This guide will first explore the early, non-stereoselective syntheses of 2-phenyl-1-propanol, providing a historical context for the challenges that chemists faced in obtaining single enantiomers. We will then transition to the modern era of asymmetric synthesis, detailing the landmark developments in both transition-metal-catalyzed hydrogenations and biocatalytic reductions that have made the efficient production of this compound a reality.

Historical Perspective: From Racemates to Enantiopurity

The synthesis of 2-phenyl-1-propanol was reported as early as 1947, though these initial methods produced a racemic mixture of the (R) and (S) enantiomers.[4] The separation of these enantiomers was a non-trivial task, often relying on classical resolution techniques that were laborious and offered limited yields. The true value of 2-phenyl-1-propanol as a chiral building block could only be fully realized with the advent of synthetic methods that could selectively produce one enantiomer over the other.

The latter half of the 20th century witnessed a revolution in organic chemistry with the development of asymmetric catalysis. The pioneering work of researchers like Ryoji Noyori in the field of asymmetric hydrogenation provided the tools necessary to tackle the challenge of producing enantiomerically pure alcohols like this compound directly from prochiral precursors.[5][6] Concurrently, the field of biocatalysis emerged as a powerful and environmentally benign alternative, harnessing the inherent stereoselectivity of enzymes to perform chiral transformations with remarkable precision.[3] This dual advancement in chemical and biological catalysis has paved the way for the large-scale, cost-effective production of this compound, unlocking its full potential across various industries.

Modern Synthetic Methodologies for this compound

The contemporary synthesis of enantiomerically pure this compound is dominated by two main strategies: the asymmetric reduction of the prochiral ketone, propiophenone, and the enantioselective reduction of 2-phenylpropionaldehyde.

Asymmetric Hydrogenation of Propiophenone

The asymmetric hydrogenation of prochiral ketones is one of the most efficient methods for the synthesis of chiral secondary alcohols. The work of Noyori and his colleagues demonstrated that ruthenium complexes bearing chiral phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), in combination with a chiral diamine, are exceptionally effective catalysts for this transformation.[5][7]

The high enantioselectivity of the Noyori-type hydrogenation catalysts is attributed to a "metal-ligand cooperative" mechanism.[8] The reaction is believed to proceed through a six-membered pericyclic transition state. In this transition state, the ketone substrate coordinates to the ruthenium center, and a hydride is transferred from the metal to the carbonyl carbon, while a proton is transferred from the amine ligand to the carbonyl oxygen. The chirality of both the BINAP ligand and the diamine ligand creates a highly constrained chiral environment around the metal center. This steric and electronic arrangement favors the approach of the ketone from one specific face, leading to the preferential formation of one enantiomer of the alcohol.[9]

Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.

The following protocol is a representative example of a Noyori-type asymmetric hydrogenation to produce (R)-2-phenyl-1-propanol.

Materials:

-

Propiophenone

-

[RuCl₂((R)-BINAP)]₂·NEt₃ (or a similar Ru-BINAP precatalyst)

-

(R,R)-DPEN (1,2-diphenylethylenediamine)

-

Potassium tert-butoxide (t-BuOK)

-

2-Propanol (anhydrous and degassed)

-

Hydrogen gas (high purity)

-

High-pressure autoclave

Procedure:

-

Catalyst Preparation (in situ): In a glovebox, to a Schlenk flask, add [RuCl₂((R)-BINAP)]₂·NEt₃ (0.005 mol% relative to substrate) and (R,R)-DPEN (0.01 mol%). Add degassed 2-propanol to dissolve the catalyst components. Stir the mixture for 30 minutes.

-

Reaction Setup: In a separate flask, dissolve propiophenone (1 equivalent) in degassed 2-propanol.

-

Hydrogenation: Transfer the substrate solution to the high-pressure autoclave. Under a counterflow of inert gas, add the catalyst solution and a solution of t-BuOK in 2-propanol (0.1 M solution, 2 mol%).

-

Reaction: Seal the autoclave, purge several times with hydrogen gas, and then pressurize to 8 atm with hydrogen. Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up and Purification: Carefully vent the hydrogen gas. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Self-Validation:

-

The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC analysis.

-

The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biocatalytic Reduction using Alcohol Dehydrogenases (ADHs)

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis.[10] Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, utilizing the cofactor nicotinamide adenine dinucleotide (NAD⁺/NADH) or its phosphate derivative (NADP⁺/NADPH).[11] For the synthesis of chiral alcohols, ADHs are used in the reductive direction, converting a prochiral ketone or aldehyde to the corresponding alcohol with high enantioselectivity.

The stereochemical outcome of an ADH-catalyzed reduction is governed by Prelog's rule. The active site of the enzyme is structured in such a way that it orients the carbonyl substrate and the nicotinamide cofactor in a specific three-dimensional arrangement. The hydride is delivered from the cofactor to either the re or si face of the carbonyl group, leading to the formation of a specific enantiomer of the alcohol.[2][12] ADHs that deliver the hydride to the re face are termed "Prelog" enzymes, while those that deliver to the si face are "anti-Prelog" enzymes. The choice of enzyme is therefore critical in obtaining the desired (R) or (S) alcohol.

Caption: Key step in ADH-catalyzed ketone reduction.

Whole-cell biocatalysis using baker's yeast is a cost-effective and operationally simple method for the enantioselective reduction of carbonyl compounds.[3]

Materials:

-

2-Phenylpropionaldehyde or Propiophenone

-

Saccharomyces cerevisiae (active dry baker's yeast)

-

D-Glucose

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Yeast Culture Preparation: In a sterilized Erlenmeyer flask, prepare a culture medium by dissolving D-glucose (e.g., 20 g) in 500 mL of phosphate buffer. Add the active dry baker's yeast (e.g., 10 g) to the medium.

-

Incubation: Incubate the culture at 30°C with gentle shaking for 1 hour to activate the yeast.

-

Bioreduction: Add the substrate (2-phenylpropionaldehyde or propiophenone, e.g., 1 g) to the activated yeast culture.

-

Reaction: Continue the incubation with shaking at 30°C for 24-48 hours. The progress of the reaction can be monitored by TLC or GC.

-

Work-up and Purification:

-

Filter the reaction mixture through celite to remove the yeast cells.

-

Extract the filtrate with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Self-Validation:

-

Chiral GC analysis is essential to determine the enantiomeric excess of the product. Baker's yeast typically produces the (S)-enantiomer from 2-phenylpropionaldehyde, but the selectivity can vary with the substrate.

-

¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the product.

Comparative Analysis of Synthetic Routes

| Method | Precursor | Catalyst/Reagent | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |

| Asymmetric Hydrogenation | Propiophenone | Ru-BINAP/Diamine | >95% (R) | High yield and ee, broad substrate scope | Requires high-pressure equipment, expensive catalysts |

| Biocatalytic Reduction (Isolated ADH) | Propiophenone/ 2-Phenylpropionaldehyde | Isolated Alcohol Dehydrogenase | >99% (R or S) | Very high enantioselectivity, mild conditions | Expensive enzymes and cofactors, requires cofactor regeneration system |

| Biocatalytic Reduction (Whole Cell) | Propiophenone/ 2-Phenylpropionaldehyde | S. cerevisiae | Variable (often moderate to good) | Inexpensive, environmentally friendly, simple setup | Lower yields and ee compared to isolated enzymes, potential for side reactions |

This compound as a Chiral Auxiliary

Beyond its direct applications, enantiomerically pure this compound can be employed as a chiral auxiliary to induce stereoselectivity in other reactions.[3] The principle involves temporarily attaching the chiral alcohol to a prochiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to reveal the enantiomerically enriched product.

Conceptual Workflow

References

- 1. hmdb.ca [hmdb.ca]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. (2R)-2-Phenyl-1-propanol | C9H12O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 7. (R)-(+)-2-Methyl-1-phenyl-1-propanol|CAS 14898-86-3 [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 2-Phenyl-1-propanol | C9H12O | CID 14295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The standard 13C NMR spectrum of phenyl propanoate is shown here.... | Study Prep in Pearson+ [pearson.com]

(R)-(+)-2-Phenyl-1-propanol CAS number and identifiers

An In-Depth Technical Guide to (R)-(+)-2-Phenyl-1-propanol

Abstract

This compound is a chiral alcohol of significant interest in the fields of organic synthesis, pharmaceutical development, and fragrance chemistry. Its value is derived from its defined stereochemistry, which makes it a crucial chiral building block for the synthesis of enantiomerically pure, high-value molecules. This guide provides a comprehensive technical overview of this compound, covering its chemical identity, physicochemical properties, stereochemical assignment, enantioselective synthesis strategies, key applications, and analytical methodologies for determining enantiomeric purity. Detailed experimental protocols and safety information are included to support researchers and drug development professionals in its effective and safe utilization.

Chemical Identity and Identifiers

Precise identification is paramount for ensuring the correct stereoisomer is used in synthesis and research. The identifiers for this compound are consolidated below.

| Identifier | Value | Source |

| CAS Number | 19141-40-3 | PubChem[1] |

| IUPAC Name | (2R)-2-phenylpropan-1-ol | PubChem[1] |

| Molecular Formula | C₉H₁₂O | PubChem[1] |

| Synonyms | (R)-2-Phenylpropan-1-ol, (+)-2-Phenyl-1-propanol | PubChem[1] |

| InChI | InChI=1S/C9H12O/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m0/s1 | PubChem[1] |

| InChIKey | RNDNSYIPLPAXAZ-QMMMGPOBSA-N | PubChem[1] |

| Canonical SMILES | C--INVALID-LINK--C1=CC=CC=C1 | PubChem[1] |

| EC Number | 677-807-5 | PubChem[1] |

Physicochemical and Stereochemical Properties

The physical properties and stereochemistry of a molecule dictate its behavior in chemical reactions and biological systems.

Physicochemical Data

The key physical properties are summarized in the following table.

| Property | Value | Source |

| Molecular Weight | 136.19 g/mol | PubChem[1][2] |

| Appearance | Colorless liquid | ECHEMI[3], PubChem[2] |

| Boiling Point | 110-111 °C at 10 mmHg | ChemicalBook[4], Sigma-Aldrich[5] |

| Density | 0.975 g/mL at 25 °C | ChemicalBook[4], Sigma-Aldrich[5] |

| Refractive Index (n²⁰/D) | 1.526 - 1.527 | ChemicalBook[4], Sigma-Aldrich[5] |

| Solubility | Insoluble in water; Soluble in ethyl alcohol | Flinn Scientific[6], ECHEMI[3] |

| Flash Point | 94 °C (201.2 °F) - closed cup | Sigma-Aldrich[5] |

Stereochemistry: The (R) Configuration

The designation "(R)" refers to the absolute configuration of the stereocenter (the chiral carbon atom, C2) as determined by the Cahn-Ingold-Prelog (CIP) priority rules. For 2-phenyl-1-propanol, the chiral carbon is bonded to a phenyl group, a methyl group, a hydroxymethyl group, and a hydrogen atom.

The assignment process involves prioritizing these four substituents:

-

-CH₂OH (hydroxymethyl group): Highest priority (Priority 1) due to the oxygen atom.

-

-C₆H₅ (phenyl group): Second priority (Priority 2).

-

-CH₃ (methyl group): Third priority (Priority 3).

-

-H (hydrogen atom): Lowest priority (Priority 4).

When viewing the molecule with the lowest priority group (hydrogen) pointing away, the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction, hence the designation "(R)" for rectus. The "(+)" sign indicates that this enantiomer is dextrorotatory, meaning it rotates plane-polarized light to the right.

Enantioselective Synthesis

The production of single-enantiomer compounds is critical, as different enantiomers can exhibit vastly different biological effects.[7] The most common and efficient route to this compound is the asymmetric reduction of a prochiral precursor, typically 2-phenylpropionaldehyde or propiophenone.

This transformation relies on a chiral catalyst or biocatalyst to control the stereochemical outcome, ensuring the hydrogen atoms are added to the carbonyl group in a spatially defined manner.

Caption: Asymmetric synthesis of this compound.

Experimental Protocol: Asymmetric Hydrogenation

This protocol describes a general methodology for the asymmetric hydrogenation of propiophenone using a Ruthenium-BINAP type catalyst, a common method for achieving high enantioselectivity.[8]

Materials:

-

Propiophenone

-

Ruthenium precursor (e.g., [RuCl₂(benzene)]₂)

-

Chiral ligand (e.g., (R)-BINAP)

-

Degassed, anhydrous solvent (e.g., methanol)

-

Hydrogen gas (high purity)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation (under inert atmosphere): In a glovebox, dissolve the ruthenium precursor and the (R)-BINAP ligand in degassed methanol. Stir the solution at room temperature for 30-60 minutes to form the active catalyst complex.

-

Reaction Setup: Transfer the prepared catalyst solution to a high-pressure hydrogenation reactor that has been purged with inert gas.

-

Substrate Addition: Add a solution of propiophenone in degassed methanol to the reactor.

-

Hydrogenation: Seal the reactor, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm).

-

Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C). The reaction progress can be monitored by taking aliquots and analyzing them by GC or TLC. Lowering the reaction temperature can often increase enantioselectivity.[8]

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with inert gas.

-

Purification: Concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

-

Analysis: Determine the enantiomeric excess (ee) of the final product using chiral HPLC or GC (see Section 6.0).

Key Applications

The utility of this compound stems from its specific stereochemistry and functional groups.

-

Chiral Building Block: It is a versatile chiral synthon used in the synthesis of more complex, enantiomerically pure molecules, particularly within the pharmaceutical industry.[9] Its defined stereocenter is fundamental for introducing chirality into target molecules.

-

Pharmaceutical Intermediate: Phenylpropanol derivatives are integral in the synthesis of various active pharmaceutical ingredients, including certain non-steroidal anti-inflammatory drugs (NSAIDs) and beta-adrenoblockers.[9][10]

-

Fragrance Industry: 2-Phenyl-1-propanol possesses a pleasant floral scent, often described as Lila-hyacinth.[7][10] This makes it a valuable ingredient in cosmetics, fine fragrances, and household products.

Analytical Methodologies for Enantiomeric Purity Assessment

For any application involving a chiral compound, verifying its enantiomeric purity is a critical quality control step. The accurate determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis.[11]

Caption: General workflow for ee determination by Chiral HPLC.

Comparison of Analytical Techniques

Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods used.[11]

| Feature | Chiral HPLC | Chiral GC | Chiral NMR Spectroscopy |

| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP).[11] | Separation of volatile enantiomers based on differential interaction with a CSP in a capillary column.[11] | Formation of diastereomeric complexes with a chiral solvating agent, causing distinct chemical shifts.[11] |

| Resolution | High | Very High | Moderate to Low |

| Sample Prep | Simple dissolution | May require derivatization to increase volatility.[11] | Simple, but requires a chiral solvating agent.[11] |

| Accuracy | High | High | Good, but can be limited by peak overlap |

Protocol: Enantiomeric Excess Determination by Chiral HPLC

This protocol provides a standard method for separating the enantiomers of 2-phenyl-1-propanol. Polysaccharide-based chiral stationary phases are highly effective for this separation.[12]

Materials and Equipment:

-

HPLC system with UV detector, pump, and column oven.[12]

-

Chiral HPLC Column: e.g., Chiralcel® OD-H (250 x 4.6 mm, 5 µm).[12]

-

HPLC Grade Solvents: n-Hexane, Isopropanol (2-Propanol).[12]

-

Sample of 2-phenyl-1-propanol.

-

Volumetric flasks, pipettes, and syringe filters (0.45 µm).

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase, for example, n-Hexane/Isopropanol (90:10, v/v). Degas the solution thoroughly before use. The ratio of the alcohol modifier is a crucial parameter for optimizing resolution.[12]

-

Sample Preparation: Accurately weigh and dissolve a small amount of the 2-phenyl-1-propanol sample in the mobile phase to create a solution of approximately 0.5-1.0 mg/mL. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[12]

-

HPLC Conditions:

-

Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample.

-

Record the chromatogram. The (R) and (S) enantiomers should resolve into two separate peaks.

-

-

Data Processing:

-

Integrate the area of each peak.

-

Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor one).

-

Safety, Handling, and Storage

Proper handling and storage are essential for laboratory safety.

-

Hazard Identification: this compound is classified as harmful if swallowed (H302).[1] It can also be irritating to the eyes, skin, and respiratory system.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[6]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames, as it is a combustible liquid.[6][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[3]

References

- 1. (+)-2-Phenyl-1-propanol | C9H12O | CID 177050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Phenyl-1-propanol | C9H12O | CID 14295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound | 19141-40-3 [chemicalbook.com]

- 5. 2-Phenyl-1-propanol 97 1123-85-9 [sigmaaldrich.com]

- 6. 2-Phenyl-1-Propanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 7. real.mtak.hu [real.mtak.hu]

- 8. benchchem.com [benchchem.com]

- 9. (R)-(+)-2-Methyl-1-phenyl-1-propanol|CAS 14898-86-3 [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

(R)-(+)-2-Phenyl-1-propanol solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of (R)-(+)-2-Phenyl-1-propanol

Introduction

This compound is a chiral aromatic alcohol of significant interest in the fields of organic synthesis and pharmaceutical development. Its utility as a key building block and intermediate for the synthesis of enantiomerically pure compounds necessitates a thorough understanding of its fundamental physicochemical properties.[1] For researchers, process chemists, and formulation scientists, two of the most critical parameters are solubility and stability. These properties govern the selection of appropriate solvent systems for reactions and purifications, dictate storage and handling procedures, and ultimately impact the quality, efficacy, and shelf-life of any resulting product.[2][3]

This technical guide provides a comprehensive exploration of the solubility and stability of this compound. Moving beyond a simple recitation of data, this document delves into the underlying chemical principles that dictate its behavior, offers detailed and validated experimental protocols for its characterization, and presents field-proven strategies to mitigate degradation. The insights and methodologies contained herein are designed to empower scientific professionals to handle, utilize, and formulate this valuable chiral intermediate with confidence and precision.

Core Physicochemical Properties

A foundational understanding of this compound begins with its key physicochemical properties. These intrinsic characteristics are determinants of its solubility, reactivity, and appropriate handling conditions. The data presented below has been compiled from authoritative chemical databases and supplier documentation.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O | [4][5] |

| Molecular Weight | 136.19 g/mol | [4] |

| Appearance | Colorless liquid | [1][4][5] |

| Boiling Point | 110-114 °C at 10-14 mmHg | [4][6][7] |

| Density | ~0.975 g/mL at 25 °C | [6][8] |

| Refractive Index | n20/D 1.526 - 1.527 | [6][8] |

| Flash Point | 94 °C - 108 °C (Closed Cup) | [9] |

Solubility Profile

The solubility of this compound is a direct consequence of its amphiphilic molecular structure, which features both a polar hydroxyl (-OH) group capable of hydrogen bonding and a non-polar phenyl ring.[2][5] This duality dictates its miscibility with a range of solvent types.

Theoretical Framework and Qualitative Assessment

The presence of the hydroxyl group imparts solubility in polar protic solvents like ethanol, while the phenyl ring and hydrocarbon backbone promote solubility in non-polar organic solvents and oils.[2][4] Conversely, the significant non-polar character limits its solubility in water.

| Solvent Class | Solubility | Rationale | Source(s) |

| Water | Slightly Soluble / Insoluble | The large, hydrophobic phenyl group dominates, limiting miscibility despite the polar -OH group. | [2][4][6][9] |

| Polar Protic (e.g., Ethanol) | Soluble | The hydroxyl group readily forms hydrogen bonds with the solvent. | [4][9] |

| Polar Aprotic (e.g., Chloroform) | Soluble | Dipole-dipole interactions between the solvent and the molecule's polar region facilitate dissolution. | [1] |

| Oils / Non-Polar | Soluble | The non-polar phenyl ring and alkyl chain interact favorably with lipophilic solvents via van der Waals forces. | [4] |

Workflow for Quantitative Solubility Determination

Caption: Workflow for solubility assessment of this compound.

Experimental Protocol: Shake-Flask Method for Solubility Measurement

This protocol describes the gold-standard shake-flask method for determining the equilibrium solubility of a compound in a given solvent system. Its trustworthiness lies in allowing the system to reach a true thermodynamic equilibrium.

Objective: To determine the solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound

-

Selected solvent (e.g., water, buffer, organic solvent)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The key is to ensure that solid/liquid material remains undissolved, signifying that a saturated solution has been achieved.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours). The goal is to ensure that the concentration of the dissolved solute reaches a constant value (equilibrium). A preliminary time-course experiment can validate the required equilibration time.

-

Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment to allow the excess solid/liquid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Quantification:

-

Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated HPLC method.

-

Determine the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of this compound.

-

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL or mol/L).

Stability Profile and Degradation Pathways

Understanding the stability of this compound is crucial for ensuring its purity during synthesis, purification, and long-term storage. While generally stable, it is susceptible to degradation under specific thermal and chemical conditions.

Storage and Handling

For optimal long-term preservation of purity, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Under these conditions, it is reported to be stable for at least two years.[1] It is incompatible with strong oxidizing agents, which can lead to rapid decomposition.[9]

Key Degradation Pathways

Two primary degradation mechanisms are of concern, particularly during purification or under stressful process conditions: acid-catalyzed dehydration and oxidation.[7]

A. Acid-Catalyzed Dehydration During processes like distillation, trace acidic impurities can catalyze the elimination of water from the alcohol, leading to the formation of 2-phenylpropene.[7] This not only reduces the yield of the desired product but also introduces a difficult-to-remove impurity.

Caption: Mechanism of acid-catalyzed dehydration.

-

Mitigation Strategy: Neutralizing Wash: Before distillation, washing the crude product with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), effectively neutralizes any residual acidic catalysts.[7] A subsequent wash with deionized water removes any remaining bicarbonate. This simple step is a self-validating control, as its proper execution prevents the formation of the alkene impurity.

B. Oxidation The benzylic position in this compound is susceptible to oxidation, especially at elevated temperatures in the presence of atmospheric oxygen.[7] This can lead to the formation of colored byproducts such as 2-phenyl-1-propanal or 2-phenylpropanoic acid.

Caption: Potential pathway for oxidative degradation.

-

Mitigation Strategies:

-

Inert Atmosphere: Conducting high-temperature operations, such as distillation, under an inert atmosphere (e.g., nitrogen or argon) minimizes contact with oxygen, thereby preventing oxidation.[7]

-

Antioxidants: The addition of a small amount of a high-boiling antioxidant like Butylated Hydroxytoluene (BHT) to the distillation flask can quench free-radical chain reactions that initiate oxidation.[7]

-

Vacuum Distillation: Using vacuum distillation significantly lowers the required boiling point, reducing thermal stress on the molecule and minimizing both dehydration and oxidation.[7]

-

Experimental Protocol: Forced Degradation Study

For drug development applications, a forced degradation study is essential to identify potential degradants and develop a stability-indicating analytical method, as outlined in ICH guidelines.[3]

Objective: To intentionally degrade this compound under various stress conditions to identify degradation products and validate an analytical method.

Methodology:

-

Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Apply Stress Conditions (in separate vials):

-

Acid Hydrolysis: Add 0.1 M HCl, heat at 60-80 °C for a set time.

-

Base Hydrolysis: Add 0.1 M NaOH, heat at 60-80 °C for a set time.

-

Oxidation: Add 3% H₂O₂, store at room temperature.

-

Thermal Stress: Heat the stock solution at a high temperature (e.g., 80-100 °C).

-

Photostability: Expose the solution to light according to ICH Q1B guidelines.

-

-

Neutralization & Analysis: After the designated stress period, neutralize the acidic and basic samples. Dilute all samples to the same concentration.

-

HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using a high-resolution HPLC method. The goal is to achieve baseline separation of the main peak from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure the main peak is not co-eluting with any degradants.[10]

Summary of Analytical Methodologies

The selection of an appropriate analytical technique is paramount for accurately assessing solubility and stability. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique due to its versatility, sensitivity, and quantitative power.[3][10]

| Analytical Technique | Application in this compound Analysis |

| HPLC (with UV/PDA Detector) | Primary choice for: - Quantification in solubility studies.- Purity assessment and assay in stability studies.- Developing stability-indicating methods by separating the parent drug from degradation products.[2][10][11] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Used for: - Identifying volatile degradation products, such as 2-phenylpropene formed during dehydration.[7] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for: - Unambiguous structural elucidation of unknown degradation products isolated from forced degradation studies.- Confirming the identity and purity of reference standards.[10] |

| Mass Spectrometry (MS) | Used for: - Determining the molecular weight of degradation products, often coupled with HPLC (LC-MS) for online identification.[10] |

Conclusion

This compound is a robust chiral intermediate when handled and stored under appropriate conditions. Its solubility is governed by its classic amphiphilic structure, making it soluble in a wide array of organic solvents but poorly soluble in water. The primary stability concerns—acid-catalyzed dehydration and high-temperature oxidation—are well-understood and can be effectively mitigated through straightforward procedural controls such as neutralizing washes, the use of an inert atmosphere, and vacuum distillation.

For researchers and developers, a proactive approach is essential. The theoretical principles and detailed experimental protocols provided in this guide serve as a validated framework for determining precise solubility and for establishing stability-indicating methods. By applying these insights, scientists can ensure the integrity of this compound throughout its lifecycle, from laboratory synthesis to final product formulation.

References

- 1. adipogen.com [adipogen.com]

- 2. benchchem.com [benchchem.com]

- 3. kinampark.com [kinampark.com]

- 4. 2-Phenyl-1-propanol | C9H12O | CID 14295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 1123-85-9: 2-Phenyl-1-propanol | CymitQuimica [cymitquimica.com]

- 6. 2-Phenyl-1-propanol | CAS#:1123-85-9 | Chemsrc [chemsrc.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 19141-40-3 [chemicalbook.com]

- 9. 2-Phenyl-1-Propanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 11. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry of (R)-(+)-2-Phenyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the stereochemistry of (R)-(+)-2-phenyl-1-propanol, a chiral alcohol of significant interest in the pharmaceutical and fragrance industries. The document elucidates the fundamental principles of its stereochemical assignment, details modern methodologies for its enantioselective synthesis, and presents robust analytical techniques for the determination of its enantiomeric purity and absolute configuration. By integrating theoretical concepts with practical, field-proven insights and detailed experimental protocols, this guide serves as an essential resource for researchers engaged in asymmetric synthesis and the development of stereochemically defined molecules.

Introduction: The Imperative of Chirality in Modern Chemistry

Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in pharmacology and material science. The differential interaction of enantiomers with other chiral entities, such as biological receptors and enzymes, often leads to distinct physiological responses. Consequently, the synthesis and analysis of enantiomerically pure compounds are of paramount importance in drug development, where one enantiomer may exhibit therapeutic benefits while the other could be inactive or even toxic.

2-Phenyl-1-propanol, also known as hydratropic alcohol, possesses a single stereocenter at the second carbon of the propanol chain, giving rise to two enantiomers: (R)-2-phenyl-1-propanol and (S)-2-phenyl-1-propanol.[1] The (R)-(+)-enantiomer is a valuable chiral building block and intermediate in the synthesis of various pharmaceuticals and fragrances. This guide focuses specifically on the stereochemical aspects of the (R)-(+)-enantiomer, offering a detailed examination of its synthesis, characterization, and the principles governing its three-dimensional structure.

Stereochemical Assignment and Physicochemical Properties

The absolute configuration of the stereocenter in 2-phenyl-1-propanol is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. This systematic method provides an unambiguous descriptor for the spatial arrangement of the substituents around the chiral carbon.

Application of Cahn-Ingold-Prelog (CIP) Priority Rules

The assignment of the absolute configuration of 2-phenyl-1-propanol involves a stepwise prioritization of the four groups attached to the chiral carbon (C2):

-

Identify the Stereocenter: The stereocenter is the carbon atom bonded to four different groups: a hydrogen atom (-H), a methyl group (-CH₃), a hydroxymethyl group (-CH₂OH), and a phenyl group (-C₆H₅).

-

Assign Priorities: Priorities are assigned based on the atomic number of the atoms directly attached to the stereocenter. Higher atomic numbers receive higher priority.

-

Priority 1: The phenyl group (-C₆H₅). The carbon of the phenyl group is attached to other carbons.

-

Priority 2: The hydroxymethyl group (-CH₂OH). The carbon of this group is attached to an oxygen atom.

-

Priority 3: The methyl group (-CH₃). The carbon of this group is attached to hydrogen atoms.

-

Priority 4: The hydrogen atom (-H). It has the lowest atomic number.

-

-

Orient the Molecule: The molecule is oriented so that the lowest priority group (the hydrogen atom) points away from the viewer.

-

Determine the Configuration: The direction of the sequence from the highest priority group (1) to the third highest priority group (3) is observed.

-

If the sequence is clockwise , the configuration is assigned as (R) (from the Latin rectus, meaning right).

-

If the sequence is counter-clockwise , the configuration is assigned as (S) (from the Latin sinister, meaning left).

-

For this compound, the arrangement of the phenyl, hydroxymethyl, and methyl groups follows a clockwise direction when the hydrogen atom is oriented away from the viewer.

Caption: Cahn-Ingold-Prelog (CIP) priority rules for assigning the (R) configuration.

Physicochemical and Chiroptical Properties

The enantiomers of 2-phenyl-1-propanol share the same physical properties such as boiling point, density, and refractive index in an achiral environment. However, they exhibit different chiroptical properties, most notably their interaction with plane-polarized light.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O | [2] |

| Molecular Weight | 136.19 g/mol | [2] |

| Boiling Point | 110-111 °C at 10 mmHg | [3] |

| Density | 0.975 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.526 | [3] |

| Specific Optical Rotation [α] | A definitive, citable value for enantiomerically pure this compound is not readily available in the searched literature. The (+) designation indicates dextrorotation (clockwise). For the structural isomer, (R)-(-)-1-Phenyl-2-propanol, a specific rotation of [α]20/D −41±1° (c = 5.3% in benzene) has been reported.[4] It is crucial to experimentally determine the specific rotation for this compound under defined conditions (concentration, solvent, temperature, and wavelength). |

Enantioselective Synthesis of this compound

The synthesis of enantiomerically enriched this compound is predominantly achieved through the asymmetric reduction of the prochiral ketone, propiophenone (1-phenyl-1-propanone). Key methodologies include catalytic asymmetric hydrogenation and biocatalytic reduction.

Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful technique that utilizes chiral transition metal catalysts to stereoselectively add hydrogen across the carbonyl double bond of propiophenone.[5] Ruthenium-based catalysts, particularly those developed by Noyori and his research group, have proven to be highly effective.

Mechanism of Stereoselection: The enantioselectivity of the Noyori-type Ru(II)-diphosphine-diamine catalysts arises from a metal-ligand bifunctional activation mechanism. The reaction is believed to proceed through a six-membered pericyclic transition state where the carbonyl group of the substrate interacts with both the ruthenium center and a proton on the diamine ligand. The specific chirality of the diphosphine (e.g., BINAP) and the diamine ligands creates a chiral environment that favors the approach of the substrate from one face, leading to the preferential formation of one enantiomer of the alcohol. More recent studies suggest an outer-sphere mechanism where a hydride is transferred from the ruthenium complex to the ketone.[2]

Caption: Workflow for asymmetric hydrogenation of propiophenone.

Experimental Protocol: Asymmetric Hydrogenation with a Ruthenium Catalyst

This protocol provides a general methodology for the asymmetric hydrogenation of propiophenone using a Ru-BINAP type catalyst.

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (R)-BINAP) in a degassed solvent such as methanol or ethanol.

-

Reaction Setup: In a high-pressure autoclave, combine the prepared catalyst solution with propiophenone and any necessary additives or co-catalysts.

-

Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure and heat the reaction mixture to the optimal temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, cool the autoclave and carefully vent the hydrogen gas. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield enantiomerically enriched this compound.

Biocatalytic Reduction

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral alcohols.[4] Whole-cell biocatalysts, such as Saccharomyces cerevisiae (baker's yeast), or isolated enzymes like ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), can effectively reduce propiophenone to this compound with high enantiomeric excess.

Mechanism of Stereoselection: The high enantioselectivity of enzymatic reductions is attributed to the three-dimensional structure of the enzyme's active site. The substrate, propiophenone, binds to the active site in a specific orientation, dictated by steric and electronic interactions with the surrounding amino acid residues. This precise positioning exposes one of the two prochiral faces of the carbonyl group to the hydride donor (typically NADH or NADPH), leading to the formation of a single enantiomer of the alcohol product. The stereochemical outcome (Prelog or anti-Prelog) is dependent on the specific enzyme used.

Caption: Workflow for the biocatalytic reduction of propiophenone.

Experimental Protocol: Biocatalytic Reduction using Saccharomyces cerevisiae

This protocol outlines a general procedure for the whole-cell biocatalytic reduction of propiophenone.

-

Yeast Activation: In a sterile flask, suspend a known quantity of Saccharomyces cerevisiae (baker's yeast) in a glucose solution. Incubate at 30°C with shaking for approximately 1 hour to activate the yeast.

-

Substrate Addition: Dissolve propiophenone in a minimal amount of a water-miscible co-solvent (e.g., ethanol) and add it dropwise to the activated yeast culture.

-

Bioreduction: Incubate the reaction mixture at 30°C with shaking for 24-48 hours. Monitor the reaction's progress by periodically analyzing small aliquots via GC or HPLC.

-

Work-up and Purification: Centrifuge the mixture to separate the yeast cells. Extract the supernatant with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting 2-phenyl-1-propanol via column chromatography.

Analytical Techniques for Stereochemical Determination

The accurate determination of enantiomeric excess (ee) and the confirmation of the absolute configuration are critical for the validation of any asymmetric synthesis. A variety of analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved by the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Principle: The enantiomers of 2-phenyl-1-propanol are passed through a column packed with a chiral stationary phase. Due to the formation of transient diastereomeric complexes with the CSP, one enantiomer interacts more strongly and is retained longer on the column, resulting in different retention times and their separation.

Experimental Protocol: Chiral HPLC Analysis

-

Sample Preparation: Prepare a dilute solution of the 2-phenyl-1-propanol sample in the mobile phase or a compatible solvent.

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: Polysaccharide-based columns (e.g., Chiralcel® OD-H) are often effective.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol). The ratio is optimized to achieve baseline separation.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

-

-

Data Analysis: The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers using the following formula:

-

ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

-

| Parameter | Typical Condition |

| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 0.5 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

Chiral Gas Chromatography (GC)

For volatile compounds like 2-phenyl-1-propanol, chiral GC offers high resolution and sensitivity.

Principle: Similar to chiral HPLC, separation is based on the differential interaction of the enantiomers with a chiral stationary phase coated on the inside of a capillary column.

Experimental Protocol: Chiral GC Analysis

-

Sample Preparation: Prepare a dilute solution of the 2-phenyl-1-propanol sample in a volatile solvent (e.g., dichloromethane). Derivatization to a more volatile ester may sometimes be necessary.

-

Instrumentation and Conditions:

-

GC System: A standard GC with a Flame Ionization Detector (FID).

-

Chiral Column: Cyclodextrin-based columns are commonly used for chiral alcohols.

-

Carrier Gas: Hydrogen or Helium.

-

Temperature Program: An optimized temperature program is used to ensure good separation and peak shape.

-

-

Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers, as in HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), can be used to determine enantiomeric excess.

Principle: The chiral agent reacts with or complexes to the enantiomers of 2-phenyl-1-propanol to form diastereomers or diastereomeric complexes. These diastereomers have different magnetic environments and will exhibit distinct signals in the NMR spectrum, allowing for their quantification.

Experimental Protocol: NMR Analysis with a Chiral Solvating Agent

-

Sample Preparation: Dissolve a known amount of the 2-phenyl-1-propanol sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Spectrum Acquisition: Acquire a standard ¹H NMR spectrum.

-

Addition of CSA: Add a small, incremental amount of a chiral solvating agent (e.g., a lanthanide-based chiral shift reagent) to the NMR tube and acquire subsequent ¹H NMR spectra.

-

Data Analysis: Continue adding the CSA until a clear separation of signals for a proton near the chiral center (e.g., the methylene protons) is observed for the two diastereomeric complexes. The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each complex.

Spectroscopic Data for 2-Phenyl-1-propanol:

-